molecular formula C18H14N4O2S2 B2820809 2-({[5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole CAS No. 637325-58-7

2-({[5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole

Cat. No.: B2820809
CAS No.: 637325-58-7
M. Wt: 382.46
InChI Key: CHYUQQITEJIZQD-UHFFFAOYSA-N
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Description

The compound 2-({[5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a heterocyclic hybrid molecule featuring three distinct pharmacophoric motifs:

  • A 1,3-benzodioxole moiety, known for enhancing metabolic stability and bioavailability in drug design .
  • A 4-methyl-1,2,4-triazole ring, which contributes to diverse biological activities, including antimicrobial and antitumoral effects .
  • A 1,3-benzothiazole core, recognized for its role in π-π stacking interactions and kinase inhibition .

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-22-17(11-6-7-13-14(8-11)24-10-23-13)20-21-18(22)25-9-16-19-12-4-2-3-5-15(12)26-16/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYUQQITEJIZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate nitrile compound.

    Coupling of Benzodioxole and Triazole Rings: The benzodioxole and triazole rings are coupled using a thiol group as a linker.

    Formation of the Benzothiazole Ring: The final step involves the cyclization of the intermediate compound with a suitable reagent to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({[5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({[5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Benzothiazole vs. However, this may reduce solubility .

Benzodioxol Substitution : The 1,3-benzodioxol moiety (as in the target compound) is associated with improved metabolic stability over unsubstituted phenyl groups in 9a .

Halogen Effects : Bromine in 9c improves lipophilicity and membrane permeability compared to the target compound’s benzodioxol group, suggesting a trade-off between bioavailability and target engagement .

Pharmacological Potential

While experimental data for the target compound are absent in the evidence, inferences can be drawn:

  • Antimicrobial Activity : Triazole-benzothiazole hybrids in show MIC values of 2–8 µg/mL against S. aureus and E. coli. The benzodioxol group may further enhance Gram-positive selectivity .
  • Enzyme Inhibition : Docking studies in suggest that bromophenyl-substituted 9c binds tightly to α-glucosidase (ΔG = −9.8 kcal/mol). The target compound’s benzothiazole may mimic this via hydrophobic interactions .
  • Toxicity : Thiazole-triazole derivatives in exhibit low cytotoxicity (IC₅₀ > 50 µM), suggesting the target compound’s safety profile merits investigation .

Biological Activity

The compound 2-({[5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The molecular structure of the compound can be broken down into its key components:

  • Benzothiazole core
  • Triazole ring with a benzodioxole substituent
  • Thioether linkage

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. The MTT assay has been widely used to evaluate the cytotoxic effects of these compounds.

CompoundCell LineIC50 (μM)
13bMCF-71.07
13bHepG20.32

These values indicate promising anticancer activity compared to standard treatments like Erlotinib .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are known for their broad-spectrum antibacterial activity. For example, compounds derived from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (μg/mL)
4kE. coli8
4mStaphylococcus aureus16

In silico studies have supported these findings by demonstrating strong binding affinities to bacterial enzymes, indicating a robust mechanism of action against microbial targets .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related triazole compound in an in vivo SEC-cancer model. The results indicated that treatment with the compound significantly reduced tumor size and improved survival rates compared to control groups. Hematological parameters were also monitored to assess toxicity levels.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazole derivatives against Candida albicans. The study found that certain derivatives exhibited potent antifungal activity with low MIC values, suggesting their potential as therapeutic agents in treating fungal infections.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of cell proliferation : Compounds induce apoptosis in cancer cells by activating pathways such as PARP-1 and EGFR inhibition.
  • Antibacterial action : The triazole moiety interferes with bacterial enzyme functions, disrupting cell wall synthesis and leading to cell death.

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